Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-
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Overview
Description
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- is a heterocyclic organic compound that features a piperidine ring substituted with a 6-methyl-3-pyridinyl carbonyl group and a propyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in pharmaceuticals, agrochemicals, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the construction of the piperidine ring via cycloaddition methods. One common approach is the [3+3] cycloaddition, which has been utilized extensively for the synthesis of piperidine derivatives . Another method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine. This process is carried out under high pressure and temperature conditions, using catalysts such as molybdenum disulfide to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different substitution pattern.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
613660-27-8 |
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Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)-(4-propylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O/c1-3-4-13-7-9-17(10-8-13)15(18)14-6-5-12(2)16-11-14/h5-6,11,13H,3-4,7-10H2,1-2H3 |
InChI Key |
IIMDJOFPDZHDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCN(CC1)C(=O)C2=CN=C(C=C2)C |
Origin of Product |
United States |
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